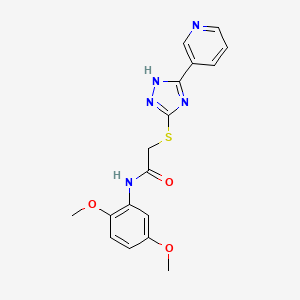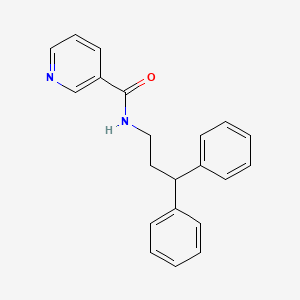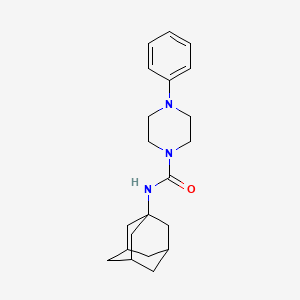![molecular formula C17H17N5O3 B10866285 4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10866285.png)
4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)-5-nitrobenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANO-4-(1,5-DIMETHYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-5-NITROPHENYL CYANIDE is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a diazabicyclo nonane core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-(1,5-DIMETHYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Cyano Group Introduction: The cyano groups are introduced via nucleophilic substitution reactions using cyanide salts like sodium or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to improve reaction rates and yields.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-(1,5-DIMETHYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-5-NITROPHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The cyano groups can be reduced to amines using reagents such as lithium aluminum hydride.
Substitution: The cyano groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN).
Major Products
Amines: From the reduction of cyano groups.
Amino Derivatives: From the reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-CYANO-4-(1,5-DIMETHYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-5-NITROPHENYL CYANIDE has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Materials Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its biological activity and potential as a drug candidate.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-CYANO-4-(1,5-DIMETHYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets. The diazabicyclo nonane core can interact with enzymes or receptors, modulating their activity. The nitro and cyano groups can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-CYANO-4-(1,5-DIMETHYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-5-AMINOPHENYL CYANIDE: Similar structure but with an amino group instead of a nitro group.
2-CYANO-4-(1,5-DIMETHYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-5-METHOXYPHENYL CYANIDE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of both nitro and cyano groups in 2-CYANO-4-(1,5-DIMETHYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-5-NITROPHENYL CYANIDE makes it unique. These functional groups confer distinct chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C17H17N5O3 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H17N5O3/c1-16-7-20-8-17(2,15(16)23)10-21(9-16)13-3-11(5-18)12(6-19)4-14(13)22(24)25/h3-4,20H,7-10H2,1-2H3 |
InChI Key |
CWWVXSZFUUSIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCC(C1=O)(CN(C2)C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]prop-2-enamide](/img/structure/B10866213.png)
![2-[(5-benzyl-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10866221.png)
![Dimethyl 1-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10866233.png)
![2-Chloro-1-(4-[1,3]thiazolo[5,4-B]pyridin-2-ylpiperazino)-1-propanone](/img/structure/B10866234.png)
![3-({[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10866235.png)
![2-Chloro-N-{5-[cyclohexyl(methyl)amino]-1,3,4-thiadiazol-2-YL}propanamide](/img/structure/B10866238.png)
![2-methoxy-4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B10866247.png)
![3-(4-bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10866249.png)
![4-(4-chlorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10866251.png)
![7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866260.png)


